Superior Cytotoxic Potency of Platinum(IV) Complexes Incorporating the 4‑Iodophenylacetate Ligand vs. 4‑Chlorophenylacetate in Prostate Cancer Cells
Among a series of platinum(IV) complexes bearing 4‑halogenated phenylacetate ligands (F, Cl, Br, I), the 4‑iodophenylacetate‑containing complex exhibited significantly greater potency than the 4‑chlorophenylacetate analog in the Du145 prostate cancer cell line. The 4‑iodophenylacetate derivative (complex 8) achieved a GI₅₀ of 13 nM, compared with 30 nM for the 4‑chlorophenylacetate‑bearing complex (complex 1), representing a 2.3‑fold improvement [1]. The 4‑iodophenylacetate complex was also considerably more potent than cisplatin (GI₅₀ = 1,200 nM in Du145), although the 4‑bromophenylacetate (complex 6, GI₅₀ = 0.7 nM) and 4‑fluorophenylacetate (complex 4, GI₅₀ = 0.7 nM) analogs were the most active in this particular study [1].
| Evidence Dimension | In vitro cytotoxicity (GI₅₀) against Du145 prostate cancer cells |
|---|---|
| Target Compound Data | GI₅₀ = 13 nM for Pt(IV)-4-iodophenylacetate complex (complex 8) |
| Comparator Or Baseline | GI₅₀ = 30 nM for Pt(IV)-4-chlorophenylacetate complex (complex 1); GI₅₀ = 0.7 nM for Pt(IV)-4-bromophenylacetate complex (complex 6); GI₅₀ = 1,200 nM for cisplatin |
| Quantified Difference | 2.3‑fold more potent than the 4‑chlorophenylacetate analog; 92‑fold more potent than cisplatin; 18.6‑fold less potent than the 4‑bromophenylacetate analog |
| Conditions | Du145 prostate cancer cell line; sulforhodamine B assay; 72 h exposure |
Why This Matters
For medicinal chemistry programs exploring halogen‑dependent SAR in metallodrugs, the iodine atom provides intermediate potency between chloro and bromo analogs, enabling fine‑tuning of biological activity in Pt(IV) prodrug scaffolds.
- [1] Aputen, A. D., Elias, M. G., Gilbert, J., Sakoff, J. A., Gordon, C. P., Scott, K. F., & Aldrich-Wright, J. R. (2022). Bioactive Platinum(IV) Complexes Incorporating Halogenated Phenylacetates. Molecules, 27(20), 7120. Table S1, Supplementary Materials. View Source
